(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Description

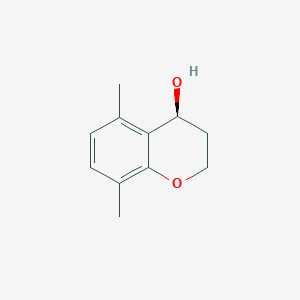

(4S)-5,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral benzopyran derivative characterized by a hydroxyl group at position 4 (S-configuration) and methyl substituents at positions 5 and 7. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol (inferred from analogues in ).

The compound has been identified in fungal sources, such as Penicillium citrinum QJF-22 () and Pleosporales sp. SSJ-1 (), where its stereochemistry was confirmed via X-ray diffraction and NMR.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9,12H,5-6H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWJGTPQLSTCLV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CCOC2=C(C=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](CCOC2=C(C=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where a phenol derivative reacts with an alkene in the presence of a Lewis acid catalyst. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under varying conditions of temperature and solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds similar to (4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and could play a role in preventing chronic diseases associated with oxidative damage.

Neuroprotective Effects

Studies have shown that benzopyran derivatives can inhibit acetylcholinesterase activity, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme helps increase acetylcholine levels in the brain, potentially improving cognitive functions .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods. One notable approach involves the use of one-pot reactions that simplify the synthetic process while maintaining high yields .

Case Study 1: Neuroprotective Activity

In a study investigating the neuroprotective effects of various benzopyran derivatives, this compound was found to significantly inhibit acetylcholinesterase with an IC50 value comparable to known inhibitors. This suggests its potential use as a therapeutic agent in Alzheimer's disease management .

Case Study 2: Antioxidant and Anti-inflammatory Effects

A series of experiments assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a strong scavenging ability against free radicals and significant reduction in inflammatory markers in cell cultures .

Mechanism of Action

The mechanism of action of (4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by interacting with cytokines and other signaling molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Stereochemical Variations

Key analogues differ in substituent positions, functional groups, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogues

Key Differences and Implications

Substituent Position and Type: Methyl vs. Fluoro Groups: The difluoro derivative (CAS 1568046-69-4) exhibits higher molecular weight (186.16 vs. Ethyl vs. Methyl: The 6-ethyl analogue (CAS 1461689-21-3) shares the same molecular weight as the target compound but has increased lipophilicity, which may influence bioavailability .

Stereochemistry :

- The 4S configuration in the target compound contrasts with the 4R isomer (e.g., 7,8-dimethyl analogue, CAS 1567934-82-0). Such enantiomeric differences can drastically affect biological activity and receptor binding .

Biological Activity: Compounds from Pleosporales sp.

Biological Activity

(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known by its CAS number 1568043-65-1, is a chiral organic compound belonging to the benzopyran class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and natural product chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 178.23 g/mol. The structure features a benzopyran ring system that contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 1568043-65-1 |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This mechanism is crucial for protecting cellular components from oxidative damage.

- Anti-inflammatory Effects : It modulates inflammatory pathways by interacting with cytokines and other signaling molecules, potentially reducing inflammation in various tissues.

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease.

Antioxidant Properties

Studies have shown that this compound possesses potent antioxidant activity. It has been tested using various assays such as DPPH and ABTS radical scavenging tests. For instance, it demonstrated an IC50 value of approximately 25 µM in DPPH assays, indicating strong radical scavenging ability.

Neuroprotective Effects

In vitro studies have highlighted the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell lines. The compound exhibited a protective effect with an IC50 value of 30 µM against cell death induced by oxidative stress.

Anti-Alzheimer's Activity

Recent research has focused on the potential anti-Alzheimer's properties of this compound. It has shown promising results in inhibiting AChE activity with an IC50 value of 43 µM, suggesting its potential as a therapeutic agent for Alzheimer's disease management .

Study on Neuroprotection

A study conducted on HT22 cells demonstrated that treatment with this compound significantly reduced cell death caused by glutamate exposure. The results indicated an increase in cell viability up to 80% at concentrations of 100 µM compared to untreated controls .

Investigation into Antioxidant Activity

Another investigation evaluated the antioxidant capacity using various assays. The compound showed significant scavenging activity against DPPH radicals with an IC50 value comparable to standard antioxidants like ascorbic acid .

Q & A

Q. How should acute toxicity be evaluated in zebrafish embryo models?

- Methodological Answer :

- FET Assay : Expose embryos (6–120 hpf) to 1–100 µM compound; monitor mortality, hatching rates, and teratogenicity (yolk sac edema, spine curvature).

- LC50 Calculation : Use Probit analysis with 95% confidence intervals.

- Behavioral Endpoints : Quantify locomotor activity via DanioVision tracking systems .

Data Contradiction Analysis

Q. How can conflicting reports on pro-oxidant vs. antioxidant effects be reconciled?

- Methodological Answer :

- Dose-Dependency : Test 0.1–100 µM ranges in redox-sensitive assays (e.g., Nrf2 activation vs. ROS induction).

- Cell-Type Specificity : Compare epithelial (HUVEC) vs. cancer (HeLa) lines to identify context-dependent effects.

- Redox Cycling Assays : Use cytochrome c reduction tests to detect superoxide generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.